Cas no 1804874-65-4 (2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene)

2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene is a fluorinated aromatic compound featuring both trifluoromethyl and trifluoromethoxy substituents, along with a bromine atom at the 3-position. Its highly electron-withdrawing groups enhance reactivity in electrophilic substitution and cross-coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms improves thermal and chemical stability while influencing lipophilicity, which is beneficial in designing bioactive molecules. The bromine substituent offers a versatile handle for further functionalization via metal-catalyzed coupling reactions. This compound is particularly useful in the development of advanced materials and specialty chemicals requiring precise electronic and steric properties.
2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene structure
1804874-65-4 structure
Product Name:2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene
CAS No:1804874-65-4
MF:C9H2BrF9O
MW:377.001213550568
CID:4976715
Update Time:2025-06-14

2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene
    • Inchi: 1S/C9H2BrF9O/c10-4-2-1-3(7(11,12)13)6(20-9(17,18)19)5(4)8(14,15)16/h1-2H
    • InChI Key: CKIGGFWZQAAJPC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(F)(F)F)C(=C1C(F)(F)F)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 334
  • XLogP3: 5.6
  • Topological Polar Surface Area: 9.2

2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013017475-1g
2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene
1804874-65-4 97%
1g
1,490.00 USD 2021-06-25

2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene Related Literature

Additional information on 2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene

Recent Advances in the Application of 2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene (CAS: 1804874-65-4) in Chemical Biology and Pharmaceutical Research

The compound 2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene (CAS: 1804874-65-4) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules and pharmaceutical agents. This highly fluorinated aromatic compound exhibits unique electronic and steric properties, making it particularly valuable for applications in medicinal chemistry and drug discovery. Recent studies have highlighted its role in the development of potent enzyme inhibitors and receptor modulators, leveraging its ability to influence molecular interactions through strong electron-withdrawing effects.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene as a critical building block for the synthesis of selective kinase inhibitors. The compound's trifluoromethyl and bromo substituents were found to significantly enhance binding affinity to target proteins, while the trifluoromethoxy group improved metabolic stability. The resulting inhibitors demonstrated nanomolar potency against several cancer-related kinases, with improved pharmacokinetic profiles compared to earlier generations of inhibitors.

Another significant application was reported in ACS Chemical Biology, where this compound served as a precursor for the development of fluorine-containing probes for protein labeling. The multiple fluorine atoms in 2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene enabled efficient 19F NMR detection, allowing researchers to study protein-ligand interactions in complex biological systems. This approach has opened new avenues for fragment-based drug discovery and the characterization of challenging protein targets.

The synthetic utility of 1804874-65-4 has been further demonstrated in the construction of novel heterocyclic systems. A recent publication in Organic Letters detailed its use in palladium-catalyzed cross-coupling reactions to create diverse benzannulated structures. The electron-deficient nature of the aromatic ring facilitated unusual reaction pathways, leading to compounds with potential as anti-inflammatory agents. These findings underscore the versatility of this building block in medicinal chemistry.

From a safety and handling perspective, recent toxicological studies have provided important data on 2,6-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene. While the compound shows good stability under standard laboratory conditions, special precautions are recommended when handling due to its potential respiratory irritant properties. These findings have been incorporated into updated material safety data sheets, ensuring safer handling procedures in research and industrial settings.

Looking forward, the unique properties of 1804874-65-4 continue to inspire innovative applications. Current research directions include its incorporation into covalent inhibitors targeting cysteine residues, development of PET radiotracers utilizing the bromine atom for isotopic substitution, and exploration of its liquid crystalline properties for material science applications. The compound's multifaceted utility ensures its ongoing importance in chemical biology and pharmaceutical research.

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